2-Methyl-2-vinyloxirane

Description

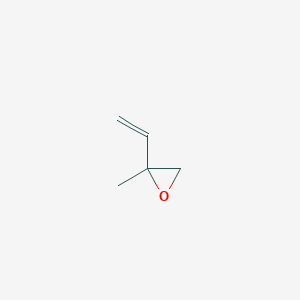

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCDMHWSPLRYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | ISOPRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031061 | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoprene oxide is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | ISOPRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1838-94-4 | |

| Record name | ISOPRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1838-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-EPOXY-3-METHYL-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O364AQJ1K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-vinyloxirane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-vinyloxirane, also commonly known as isoprene monoxide, is a reactive organic compound of significant interest in organic synthesis and materials science.[1] As an epoxide featuring both a vinyl group and a methyl substituent on the oxirane ring, it serves as a versatile building block for the introduction of complex functionalities.[1] Its strained three-membered ring makes it susceptible to ring-opening reactions with a variety of nucleophiles, providing access to a diverse range of molecular architectures. This document provides a comprehensive overview of the chemical properties, structure, and reactive profile of 2-Methyl-2-vinyloxirane, supported by experimental data and established reaction mechanisms.

Chemical Structure and Identification

2-Methyl-2-vinyloxirane is a chiral molecule, though it is commonly available and used as a racemic mixture. The presence of a quaternary carbon atom within the oxirane ring, bonded to both a methyl and a vinyl group, is a key structural feature.

DOT Diagram of 2-Methyl-2-vinyloxirane Structure

Caption: Chemical structure of 2-Methyl-2-vinyloxirane.

Physicochemical Properties

2-Methyl-2-vinyloxirane is a clear, colorless liquid under standard conditions.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [2] |

| Molecular Weight | 84.12 g/mol | [2] |

| Boiling Point | 79-81 °C | [3] |

| Melting Point | Not available (Liquid at 20°C) | [3] |

| Density | 0.857 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.416 | [4] |

| Flash Point | -8 °C (17.6 °F) - closed cup | [4] |

| Solubility | Miscible with liquids of similar polarity. Quantitative data not readily available. |

Reactivity and Mechanistic Insights

The reactivity of 2-Methyl-2-vinyloxirane is dominated by the strained epoxide ring, which readily undergoes ring-opening reactions under both acidic and basic/nucleophilic conditions.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group.[5] The subsequent nucleophilic attack can proceed via a mechanism that has both SN1 and SN2 character.[5][6] Due to the presence of a tertiary carbon in the epoxide ring, the positive charge in the transition state is better stabilized at this more substituted position.[6] Consequently, the nucleophile preferentially attacks the tertiary carbon.[6][7]

DOT Diagram of Acid-Catalyzed Ring Opening

References

- 1. 10-300752 - 2-methyl-2-vinyloxirane | 1838-94-4 [cymitquimica.com]

- 2. 2-Methyl-2-vinyloxirane | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1838-94-4 2-Methyl-2-vinyloxirane AKSci 2118AL [aksci.com]

- 4. 2-Methyl-2-vinyloxirane 95 1838-94-4 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of 2-Methyl-2-vinyloxirane from Isoprene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-2-vinyloxirane, an important epoxide derived from isoprene. This document details the prevailing synthetic methodologies, with a focus on regioselective epoxidation, and includes experimental protocols, quantitative data, and mechanistic insights to support research and development in synthetic chemistry and drug discovery.

Introduction

2-Methyl-2-vinyloxirane, also known as isoprene monoxide or 3,4-epoxy-3-methyl-1-butene, is a valuable chiral building block and intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive epoxide ring and a vinyl group, allows for a diverse range of subsequent chemical transformations, making it a target of interest for the synthesis of complex molecules, including pharmaceuticals and natural products. The selective synthesis of 2-Methyl-2-vinyloxirane from the readily available starting material, isoprene, presents a significant challenge due to the presence of two double bonds with differing reactivity, leading to potential regioselectivity issues. This guide will explore the key aspects of this synthetic challenge.

Reaction Mechanism and Regioselectivity

The primary method for the synthesis of 2-Methyl-2-vinyloxirane from isoprene is through electrophilic epoxidation. The most common reagents for this transformation are peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).

The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the peroxyacid delivers an oxygen atom to the double bond in a single step.[3] This results in a syn-addition of the oxygen atom to the plane of the double bond.

A critical aspect of the epoxidation of isoprene is regioselectivity. Isoprene possesses two double bonds: a trisubstituted double bond and a monosubstituted double bond. In general, more substituted, electron-rich double bonds are more nucleophilic and thus react faster with electrophilic epoxidizing agents.[2] Therefore, the epoxidation of isoprene is expected to preferentially occur at the more substituted 1,2-double bond to yield the desired 2-Methyl-2-vinyloxirane.

However, the formation of the other regioisomer, 2-(1-methylethenyl)oxirane (from epoxidation of the 3,4-double bond), is a common competing reaction. The ratio of these two products is influenced by the reaction conditions, including the choice of epoxidizing agent, solvent, and temperature. Achieving high regioselectivity for 2-Methyl-2-vinyloxirane remains a key challenge in this synthesis.

Experimental Protocols

While a definitive, high-yield, and highly regioselective protocol for the synthesis of 2-Methyl-2-vinyloxirane from isoprene is not extensively documented in publicly available literature, the following procedure is a representative method based on the established principles of alkene epoxidation using m-CPBA. This protocol is adapted from procedures for the epoxidation of similar dienes and unsaturated systems.

Materials:

-

Isoprene (2-methyl-1,3-butadiene), freshly distilled

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (Celite®)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isoprene (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of m-CPBA: In a separate flask, prepare a solution of m-CPBA (1.0-1.2 equivalents) in dichloromethane. Add this solution dropwise to the cooled isoprene solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Workup:

-

Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the precipitated meta-chlorobenzoic acid.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of 2-Methyl-2-vinyloxirane, the isomeric 2-(1-methylethenyl)oxirane, and potentially some unreacted isoprene.

-

Purify the desired product by fractional distillation under reduced pressure. Due to the close boiling points of the isomers, careful and efficient fractional distillation is crucial.

-

Data Presentation

The regioselectivity of the epoxidation of isoprene is a critical parameter. The following table summarizes typical, albeit not exhaustively documented, outcomes for the epoxidation of isoprene with peroxyacids. It is important to note that achieving high selectivity can be challenging, and yields are often modest.

| Epoxidizing Agent | Solvent | Temperature (°C) | Molar Ratio (Isoprene:Agent) | Product Ratio (2-Methyl-2-vinyloxirane : 2-(1-methylethenyl)oxirane) | Total Yield (%) | Reference |

| m-CPBA | Dichloromethane | 0 | 1:1 | ~1:1 to 2:1 | 40-60 | General Observation |

| Peracetic Acid | Ethyl Acetate | 25 | 1:1.1 | Not specified | ~50 | [4] |

Note: The data in this table is representative and may vary significantly based on the specific experimental conditions. Researchers should optimize these parameters for their specific needs.

Characterization of 2-Methyl-2-vinyloxirane

The successful synthesis and purification of 2-Methyl-2-vinyloxirane can be confirmed by various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the vinyl protons and the protons of the epoxide ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbons of the epoxide ring and the vinyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-Methyl-2-vinyloxirane (84.12 g/mol ).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the epoxide ring and the C=C stretching of the vinyl group.[1]

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the synthesis of 2-Methyl-2-vinyloxirane, the following diagrams are provided in the DOT language.

Reaction Pathway

Caption: General reaction pathway for the epoxidation of isoprene with m-CPBA.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

The synthesis of 2-Methyl-2-vinyloxirane from isoprene is a feasible yet challenging endeavor. The primary route through electrophilic epoxidation with peroxyacids like m-CPBA offers a direct approach, but careful control of reaction conditions is necessary to maximize the yield and regioselectivity towards the desired product. The purification of 2-Methyl-2-vinyloxirane from its constitutional isomer remains a significant hurdle that requires efficient fractional distillation. Further research into more selective catalytic systems, potentially employing transition metal catalysts or enzymatic approaches, could provide more efficient and scalable routes to this valuable synthetic intermediate. This guide provides a foundational understanding and a practical starting point for researchers aiming to synthesize and utilize 2-Methyl-2-vinyloxirane in their work.

References

- 1. 2-Methyl-2-vinyloxirane | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1838-94-4: 2-Methyl-2-vinyloxirane | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US4647678A - Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Methyl-2-vinyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Methyl-2-vinyloxirane (CAS No: 1838-94-4). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of 2-Methyl-2-vinyloxirane.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.45 | dd | 17.3, 10.7 | -CH=CH₂ |

| 5.18 | dd | 17.3, 1.4 | -CH=CH H (trans) |

| 4.97 | dd | 10.7, 1.4 | -CH=CH H (cis) |

| 2.70 | d | 4.6 | Oxirane-CH H |

| 2.45 | d | 4.6 | Oxirane-CH H |

| 1.40 | s | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 140.2 | C H=CH₂ |

| 113.8 | CH=C H₂ |

| 61.5 | Oxirane C -O |

| 53.8 | Oxirane C H₂ |

| 21.1 | -C H₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3085 | =C-H stretch |

| 2985, 2930 | C-H stretch (alkane) |

| 1645 | C=C stretch |

| 1415 | -CH₂ bend |

| 1260 | C-O stretch (epoxide) |

| 990, 920 | =C-H bend (out-of-plane) |

| 850 | Epoxide ring vibration |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 84 | M⁺ (Molecular Ion) | [C₅H₈O]⁺ |

| 69 | [M - CH₃]⁺ | |

| 55 | [M - C₂H₅]⁺ or [M - CHO]⁺ | |

| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 39 | [C₃H₃]⁺ | |

| 27 | [C₂H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Methyl-2-vinyloxirane (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AM-200, operating at an appropriate frequency. For ¹H NMR, parameters such as the number of scans, acquisition time, and relaxation delay are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum of neat 2-Methyl-2-vinyloxirane is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A diluted solution of 2-Methyl-2-vinyloxirane in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is produced, showing the relative abundance of each ion. The NIST Mass Spectrometry Data Center is a common source for reference mass spectra.[1]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2-Methyl-2-vinyloxirane.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Methyl-2-vinyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-vinyloxirane, also known as isoprene monoxide, is a reactive epoxide of significant interest in organic synthesis and as a metabolic intermediate. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of 2-Methyl-2-vinyloxirane. Due to a scarcity of direct experimental data on this specific molecule, this guide draws upon detailed studies of its parent compound, 2-vinyloxirane, to infer potential decomposition mechanisms and products. This document summarizes key kinetic data from analogous systems, outlines relevant experimental protocols for studying vinyl oxirane thermolysis, and presents hypothesized decomposition pathways supported by mechanistic principles.

Introduction

2-Methyl-2-vinyloxirane (C₅H₈O) is a versatile bifunctional molecule containing both a reactive epoxide ring and a vinyl group.[1] This structure makes it a valuable building block in the synthesis of complex organic molecules and polymers. It is also recognized as a metabolite of isoprene, a key biogenic volatile organic compound. The inherent strain of the three-membered oxirane ring, coupled with the proximity of the vinyl group, suggests that 2-Methyl-2-vinyloxirane is susceptible to thermal rearrangement and decomposition.

While specific studies on the thermal decomposition of 2-Methyl-2-vinyloxirane are limited, research on the analogous compound, 2-vinyloxirane, provides a robust framework for predicting its thermal behavior. The thermolysis of vinyloxiranes is known to proceed through complex, often competitive, reaction pathways involving diradical and ylide intermediates, leading to a variety of isomeric and fragmented products.

This guide will delve into the anticipated thermal stability of 2-Methyl-2-vinyloxirane, propose its primary decomposition pathways based on established mechanisms for related compounds, and provide a detailed experimental protocol as a template for future investigations.

Thermal Stability

Direct and detailed experimental data on the thermal stability of 2-Methyl-2-vinyloxirane, such as that obtained from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), is not extensively available in the public domain. However, its structural features—a strained epoxide ring and a polymerizable vinyl group—suggest a moderate to low thermal stability. Epoxides are known to be highly reactive and can undergo exothermic polymerization when heated or in the presence of catalysts.

One study has indicated that 2-ethenyl-2-methyloxirane is unstable, with a reported thermal decomposition lifetime of approximately 333 minutes. However, the specific temperature and conditions under which this lifetime was determined are not detailed in the available literature, making direct application of this data challenging.

For comparison, the gas-phase thermolysis of the parent compound, 2-vinyloxirane, has been studied in the temperature range of 270-310 °C, indicating that significant decomposition occurs under these conditions.[2] It is reasonable to assume that 2-Methyl-2-vinyloxirane would exhibit thermal instability in a similar temperature range.

Hypothesized Thermal Decomposition Pathways

Based on the well-documented thermolysis of 2-vinyloxirane, the thermal decomposition of 2-Methyl-2-vinyloxirane is anticipated to proceed through two primary competing pathways initiated by the homolytic cleavage of either a carbon-oxygen (C-O) or a carbon-carbon (C-C) bond of the oxirane ring.

Pathway A: C-O Bond Homolysis leading to Carbonyl Compounds

This pathway involves the initial cleavage of one of the C-O bonds of the epoxide ring, forming a diradical intermediate. This diradical can then undergo rearrangement to yield various carbonyl compounds. For 2-Methyl-2-vinyloxirane, this would likely lead to the formation of 3-methyl-3-buten-2-one and 2-methyl-3-butenal.

Caption: Hypothesized decomposition of 2-Methyl-2-vinyloxirane via C-O bond cleavage.

Pathway B: C-C Bond Homolysis leading to a Carbonyl Ylide and Dihydrofuran Derivative

The alternative pathway involves the homolytic cleavage of the C-C bond of the epoxide ring, which is proposed to form a carbonyl ylide intermediate. This reactive intermediate can then undergo an electrocyclic ring closure to form a dihydrofuran derivative. In the case of 2-Methyl-2-vinyloxirane, this would result in the formation of 2-methyl-2,3-dihydrofuran.

Caption: Hypothesized decomposition of 2-Methyl-2-vinyloxirane via C-C bond cleavage.

Quantitative Data (by Analogy to 2-Vinyloxirane)

As direct kinetic data for the thermal decomposition of 2-Methyl-2-vinyloxirane is not available, the following table summarizes the kinetic parameters for the analogous reactions of 2-vinyloxirane, as reported by Crawford et al. (1976). This data provides a valuable reference for estimating the reactivity and product distribution for 2-Methyl-2-vinyloxirane.

| Reaction | Ea (kcal/mol) | log A (s⁻¹) |

| Racemization | 43.5 ± 0.5 | 13.0 ± 0.3 |

| Isomerization to 2,3-dihydrofuran | 47.7 ± 0.8 | 13.4 ± 0.4 |

| Isomerization to butenals | 46.1 ± 0.6 | 13.5 ± 0.3 |

Table 1: Activation parameters for the gas-phase thermolysis of 2-vinyloxirane at 270-310 °C. Data from Crawford et al. (1976).

Experimental Protocols for Studying Vinyloxirane Thermolysis

The following is a representative experimental protocol for studying the gas-phase thermolysis of a vinyloxirane, adapted from the methodology used for 2-vinyloxirane. This protocol can serve as a template for future investigations into the thermal decomposition of 2-Methyl-2-vinyloxirane.

Experimental Workflow

Caption: General experimental workflow for gas-phase thermolysis studies of vinyloxiranes.

Detailed Methodology

-

Reactor Preparation: A static glass vacuum system equipped with a temperature-controlled reaction vessel is typically used. To ensure that the reaction is homogeneous and not catalyzed by the surface, the vessel should be "aged" by pyrolysis of a hydrocarbon at a high temperature, followed by treatment with a silylating agent (e.g., hexamethyldisilazane) to passivate the glass surface.[2]

-

Sample Preparation: A sample of 2-Methyl-2-vinyloxirane is mixed with a thermally stable internal standard (e.g., a non-reactive alkane or ether with a distinct gas chromatography retention time). The mixture is placed in a glass tube with a break-seal and thoroughly degassed by several freeze-pump-thaw cycles.[2]

-

Reaction Execution: The reaction vessel is evacuated and heated to the desired temperature. The sample tube is attached to the vacuum line, and the seal is broken, allowing the vaporized sample to expand into the reaction vessel.

-

Kinetic Analysis: At timed intervals, aliquots of the gas mixture in the reaction vessel are withdrawn and analyzed by gas chromatography (GC) with a suitable detector (e.g., flame ionization detector or thermal conductivity detector). The disappearance of the reactant and the appearance of products are monitored relative to the constant concentration of the internal standard. First-order rate constants can be determined by plotting the natural logarithm of the reactant concentration versus time.

-

Product Identification: The decomposition products are identified by collecting a larger sample at the end of a reaction run and analyzing it by Gas Chromatography-Mass Spectrometry (GC-MS). Comparison of mass spectra and retention times with authentic samples confirms the product identities.

Conclusion and Future Directions

The thermal stability and decomposition of 2-Methyl-2-vinyloxirane are of significant academic and industrial importance. While direct experimental data remains scarce, a comprehensive understanding of the thermolysis of the parent compound, 2-vinyloxirane, allows for the formulation of credible hypotheses regarding its decomposition pathways. It is anticipated that 2-Methyl-2-vinyloxirane undergoes competing thermal rearrangements via C-O and C-C bond homolysis to yield a mixture of carbonyl compounds and a dihydrofuran derivative.

To advance the understanding of this important molecule, further experimental research is essential. Specifically, studies employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide valuable quantitative data on its thermal stability and decomposition temperatures. Furthermore, detailed kinetic studies of its gas-phase and liquid-phase thermolysis, following protocols similar to those outlined in this guide, are needed to elucidate the precise decomposition mechanisms, determine the kinetic parameters, and quantify the product distribution. Such data will be invaluable for the safe and efficient utilization of 2-Methyl-2-vinyloxirane in all its applications.

References

Solubility Profile of 2-Methyl-2-vinyloxirane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-vinyloxirane, also known as isoprene monoxide, is a versatile bifunctional molecule incorporating both a reactive epoxide ring and a vinyl group. Its utility in organic synthesis and drug development is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-vinyloxirane, detailed experimental protocols for solubility determination, and a discussion of its reactivity. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting solubility based on chemical principles and providing researchers with the methodology to generate this data in their own laboratories.

Introduction to 2-Methyl-2-vinyloxirane

2-Methyl-2-vinyloxirane is a colorless, volatile, and nonpolar liquid at room temperature.[1][2] Its structure, featuring a strained three-membered epoxide ring adjacent to a carbon-carbon double bond, makes it a highly reactive and valuable building block in organic synthesis.[3][4] The dual functionality allows for a variety of chemical transformations, including nucleophilic ring-opening of the epoxide and reactions at the vinyl group.[2] Understanding its solubility is crucial for reaction setup, purification, and formulation.

Predicted Solubility of 2-Methyl-2-vinyloxirane

The general principle of "like dissolves like" governs the solubility of organic compounds.[5] This principle states that substances with similar polarities are more likely to be miscible.[6] 2-Methyl-2-vinyloxirane possesses a nonpolar hydrocarbon backbone with a polar epoxide functional group. This amphiphilic nature suggests a broad solubility in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of 2-Methyl-2-vinyloxirane in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The hydrocarbon portion of 2-Methyl-2-vinyloxirane will have favorable van der Waals interactions with nonpolar aliphatic solvents. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar to aliphatic solvents, aromatic solvents will effectively solvate the nonpolar aspects of the molecule. |

| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | These solvents have a moderate polarity and are excellent general solvents for a wide range of organic compounds, including those with mixed polarity like 2-Methyl-2-vinyloxirane. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | As a cyclic ether itself, 2-Methyl-2-vinyloxirane is expected to be fully miscible with other ethers due to similar intermolecular forces. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Ketones are polar aprotic solvents that can engage in dipole-dipole interactions with the epoxide ring, promoting solubility. Vinyl resins, which share the vinyl group, show good solubility in ketones. |

| Esters | Ethyl acetate, Butyl acetate | Miscible | Esters are also effective polar aprotic solvents for a wide range of organic molecules. Vinyl resins often show good solubility in ester solvents, particularly when mixed with ketones. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | The polarity of alcohols increases with decreasing chain length. While likely soluble in all, it will be fully miscible with less polar alcohols like isopropanol and butanol. Its miscibility with highly polar methanol might be slightly reduced but is still expected to be high. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These highly polar solvents are generally capable of dissolving a wide array of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental procedures are necessary. The following protocols describe two common methods for determining the solubility of a liquid compound like 2-Methyl-2-vinyloxirane in organic solvents.

Qualitative Miscibility Determination

This is a rapid visual method to determine if two liquids are miscible in all proportions.

Materials:

-

2-Methyl-2-vinyloxirane

-

A selection of organic solvents (see Table 1)

-

Small, clean, and dry test tubes or vials

-

Graduated pipettes or micropipettes

Procedure:

-

Add a known volume (e.g., 1 mL) of the chosen organic solvent to a test tube.

-

Incrementally add known volumes of 2-Methyl-2-vinyloxirane to the solvent, shaking vigorously after each addition.[7]

-

Observe the mixture for any signs of immiscibility, such as the formation of a cloudy suspension or distinct layers.[8]

-

If the mixture remains a clear, single phase after the addition of an equal volume of 2-Methyl-2-vinyloxirane, the two liquids can be considered miscible.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[9]

Materials and Equipment:

-

2-Methyl-2-vinyloxirane

-

A selection of organic solvents

-

Vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a suitable detector (e.g., FID) or other quantitative analysis instrumentation

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Sample Preparation: Add an excess amount of 2-Methyl-2-vinyloxirane to a vial containing a known volume of the selected organic solvent. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours).[9]

-

Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed for several hours to allow the two phases to separate. Centrifugation can be used to accelerate this process.[9]

-

Sample Collection: Carefully withdraw a clear aliquot of the solvent phase (the supernatant) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any micro-droplets of the undissolved solute.[9]

-

Quantification: Analyze the concentration of 2-Methyl-2-vinyloxirane in the filtered solution using a pre-validated analytical method, such as gas chromatography. A calibration curve must be prepared using standard solutions of 2-Methyl-2-vinyloxirane of known concentrations.

Data Presentation

Quantitative solubility data should be presented in a structured table to allow for easy comparison.

Table 2: Quantitative Solubility of 2-Methyl-2-vinyloxirane in Organic Solvents at 25°C (Template)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Hexane | Shake-Flask with GC-FID | ||

| e.g., Toluene | Shake-Flask with GC-FID | ||

| e.g., Dichloromethane | Shake-Flask with GC-FID | ||

| e.g., Acetone | Shake-Flask with GC-FID | ||

| e.g., Ethanol | Shake-Flask with GC-FID |

Visualization of a Key Reaction Pathway

As a reactive intermediate, the utility of 2-Methyl-2-vinyloxirane is defined by its chemical transformations. A critical reaction pathway for epoxides is nucleophilic ring-opening, which can proceed under either acidic or basic conditions, often with differing regioselectivity. The following diagram illustrates this fundamental reactivity.

Caption: Nucleophilic ring-opening of 2-Methyl-2-vinyloxirane.

Conclusion

References

- 1. Epoxide - Wikipedia [en.wikipedia.org]

- 2. CAS 1838-94-4: 2-Methyl-2-vinyloxirane | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. saltise.ca [saltise.ca]

- 8. Miscibility - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide on Health and Safety Handling Precautions for 2-Methyl-2-vinyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of 2-Methyl-2-vinyloxirane (also known as Isoprene monoxide). The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

2-Methyl-2-vinyloxirane is a colorless, volatile liquid. It is a chiral epoxide and is commonly used as a racemic mixture. As an epoxide, it is a highly reactive compound.[1]

| Property | Value | Reference |

| Molecular Formula | C5H8O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| CAS Number | 1838-94-4 | [2] |

| Appearance | Clear, colorless liquid | |

| Odor | Ether-like | |

| Boiling Point | 80-81 °C | [2] |

| Flash Point | -8 °C (17.6 °F) - closed cup | [2] |

| Density | 0.857 g/mL at 25 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Classification

2-Methyl-2-vinyloxirane is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor[2][3] |

| Skin irritation | 2 | H315: Causes skin irritation[2][3] |

| Eye irritation | 2 | H319: Causes serious eye irritation[2][3] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2][3] |

Signal Word: Danger[2]

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 (Isoprene) | Rat | Oral | 2,043 - 2,210 mg/kg | [4] |

| LD50 (Isoprene) | Mouse | Oral | 2,043 - 2,210 mg/kg | [4] |

| LC50 (Isoprene) | Rat | Inhalation (4 hours) | 64,620 ppm | [4] |

| LC50 (Isoprene) | Mouse | Inhalation (2 hours) | 56,363 ppm | [4] |

| Cytotoxicity (Isoprene Monoepoxides) | Human Hepatocyte L02 cells | In vitro | IP-1,2-O did not exhibit cytotoxicity up to 1000 µM and 12 h. | [2] |

Note: IP-1,2-O is 2-ethenyl-2-methyloxirane, another name for 2-Methyl-2-vinyloxirane.

Experimental Protocols

Acute Oral Toxicity (Adapted from OECD Guideline 425)

This protocol is a general guideline and should be adapted based on specific institutional and regulatory requirements.

-

Test Animals: Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females.

-

Housing and Feeding: House animals individually with controlled temperature, humidity, and light cycle. Provide standard laboratory diet and water ad libitum, with a fasting period before administration of the test substance.

-

Dose Administration: Administer 2-Methyl-2-vinyloxirane orally by gavage. The starting dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome of the previous animal.

-

Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: Calculate the LD50 value and its confidence limits using a validated statistical method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Adapted from OECD Guideline 439)

-

Test System: Utilize a commercially available, validated Reconstructed Human Epidermis (RhE) model.

-

Procedure:

-

Apply a small volume of 2-Methyl-2-vinyloxirane directly to the surface of the RhE tissue.

-

Expose the tissue to the test substance for a defined period (e.g., 60 minutes).

-

After exposure, thoroughly rinse the tissue to remove the test substance.

-

Incubate the tissue for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment: Determine the viability of the RhE tissue using a quantitative method, such as the MTT assay.

-

Data Analysis: A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

Signaling Pathways

Metabolic Activation and Detoxification

2-Methyl-2-vinyloxirane is a metabolite of isoprene, formed through oxidation by cytochrome P450 enzymes.[5] As an electrophilic epoxide, it can react with cellular macromolecules, including DNA, leading to potential genotoxicity.[4] The primary detoxification pathway for this compound is through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

Caption: Metabolic activation of isoprene to 2-Methyl-2-vinyloxirane and subsequent detoxification pathway.

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Spill and Leak Procedures

-

Evacuate personnel from the area.

-

Remove all sources of ignition.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

-

Do not let the product enter drains.

Caption: Workflow for responding to a spill of 2-Methyl-2-vinyloxirane.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[2] Store refrigerated at 2-8°C.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

Conclusion

2-Methyl-2-vinyloxirane is a reactive and hazardous chemical that requires careful handling. Adherence to the safety precautions outlined in this guide is essential to minimize the risk of exposure and ensure a safe working environment. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound.

References

In-Depth Technical Guide: Isoprene Monoxide (CAS 1838-94-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and key experimental applications of Isoprene Monoxide, CAS number 1838-94-4. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Core Properties of Isoprene Monoxide

Isoprene Monoxide, also known as 2-Methyl-2-vinyloxirane, is a reactive epoxide that serves as a versatile intermediate in organic synthesis.[1] Its utility is prominent in the pharmaceutical industry for the synthesis of various drug compounds.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of Isoprene Monoxide.

| Property | Value | Reference |

| CAS Number | 1838-94-4 | [3] |

| Molecular Formula | C₅H₈O | [2][3] |

| Molecular Weight | 84.12 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 79.5-81 °C | [2][3] |

| Density | 0.857 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.416 | [2][3] |

| Flash Point | -8 °C (17.6 °F) - closed cup | [3][4] |

| Vapor Pressure | 102 mmHg at 25°C | [2] |

| Water Solubility | Slightly soluble | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Safety and Handling Information

Isoprene Monoxide is a highly flammable liquid and is classified as a hazardous substance.[2][3]

| Hazard Classifications | GHS Statements | Precautionary Statements |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Skin irritation (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Commercial Suppliers

Isoprene Monoxide (CAS 1838-94-4) is available from several chemical suppliers for research and development purposes.

| Supplier | Product Name | Purity |

| Sigma-Aldrich | 2-Methyl-2-vinyloxirane | 95% |

| Fisher Scientific | Isoprene monoxide | 95% |

| AK Scientific, Inc. | 2-Methyl-2-vinyloxirane | 97% |

| CymitQuimica | Isoprene monoxide | 95% |

Experimental Protocols and Applications

Isoprene Monoxide is a valuable building block in various chemical transformations. Its epoxide ring is susceptible to ring-opening reactions, and its vinyl group can participate in other addition reactions.

Synthesis of (E)-1-Hydroxy-2-methylbut-2-enyl 4-diphosphate

Isoprene monoxide is a key starting material for the synthesis of (E)-1-Hydroxy-2-methylbut-2-enyl 4-diphosphate, an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.

Methodology:

The synthesis involves a two-step process starting from 2-methyl-2-vinyloxirane. While the full detailed protocol requires consulting the primary literature, the general workflow is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. Concentration- and time-dependent genotoxicity profiles of isoprene monoepoxides and diepoxide, and the cross-linking potential of isoprene diepoxide in cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2-Methyl-2-vinyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-vinyloxirane, also known as isoprene monoxide, is a versatile bifunctional molecule incorporating both a reactive epoxide ring and a vinyl group. This guide focuses specifically on the reactivity of the vinyl moiety, a key functional group that allows for a diverse range of chemical transformations. Understanding the reactivity of the vinyl group is crucial for leveraging this compound as a building block in organic synthesis, polymer chemistry, and drug development. This document provides a comprehensive overview of the primary reactions involving the vinyl group of 2-Methyl-2-vinyloxirane, including cycloadditions, polymerizations, and palladium-catalyzed reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Introduction

2-Methyl-2-vinyloxirane is a valuable synthetic intermediate due to the orthogonal reactivity of its epoxide and vinyl functionalities. The vinyl group, an electron-rich alkene, readily participates in a variety of addition reactions, allowing for the introduction of diverse structural motifs while potentially preserving the epoxide for subsequent transformations. This guide will explore the key reaction classes that exploit the reactivity of the vinyl group.

Cycloaddition Reactions

The vinyl group of 2-Methyl-2-vinyloxirane can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of cyclic systems.

Diels-Alder Reactions

The vinyl group can participate as a dienophile in [4+2] cycloaddition reactions, most notably with arynes. This reaction provides a route to functionalized phenanthrene derivatives.

Reaction Scheme:

Caption: Diels-Alder reaction of 2-Methyl-2-vinyloxirane.

Quantitative Data for Diels-Alder Reaction with Arynes:

While specific data for 2-Methyl-2-vinyloxirane is limited in readily available literature, the reaction of similar vinyl epoxides with arynes, generated in situ from 2-(trimethylsilyl)aryl triflates, proceeds in moderate to good yields.

| Entry | Aryne Precursor | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-(Trimethylsilyl)phenyl triflate | CsF | MeCN | 50 | 6 | 68 | [1] |

Experimental Protocol: General Procedure for the Diels-Alder Reaction of a Vinyl Epoxide with an Aryne [1]

To a solution of the vinyl epoxide (0.48 mmol) and the aryne precursor (0.2 mmol) in acetonitrile (2 mL) is added cesium fluoride (0.8 mmol). The reaction mixture is stirred at 50 °C for 6 hours. After completion of the reaction, the mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired phenanthrene derivative.

Polymerization Reactions

The vinyl group of 2-Methyl-2-vinyloxirane is susceptible to polymerization, particularly through a cationic mechanism, leading to the formation of polymers with pendant epoxide groups. These polymers are valuable materials that can be further functionalized via the epoxide ring.

Cationic Polymerization

The electron-donating nature of the oxygen atom in the oxirane ring activates the vinyl group towards electrophilic attack, making cationic polymerization a suitable method. The polymerization can be initiated by Lewis acids or other cationic initiators.[2]

References

The Industrial Potential of Isoprene Monoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprene monoxide, a versatile epoxide derived from isoprene, is emerging as a valuable building block in the chemical industry. Its unique combination of a reactive epoxide ring and a vinyl group makes it a key intermediate in the synthesis of a wide array of complex molecules. This technical guide explores the core industrial applications of isoprene monoxide, focusing on its role in the pharmaceutical and specialty polymer sectors. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility, supported by available data and experimental insights.

Core Industrial Applications

Isoprene monoxide's reactivity is central to its industrial significance. The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that allow for the introduction of diverse functional groups. This reactivity is harnessed in two primary industrial domains:

-

Pharmaceutical Synthesis: Isoprene monoxide serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1] Its ability to introduce a hydroxyl group and a carbon backbone makes it a valuable precursor for various drug classes.

-

Specialty Polymers and Fine Chemicals: The epoxide and vinyl functionalities of isoprene monoxide allow for its use as a monomer or a cross-linking agent in the production of specialty polymers with tailored properties.[1] It is also employed in the synthesis of fine chemicals and epoxy esters.

Isoprene Monoxide in Pharmaceutical Synthesis: The Case of Beta-Blockers

While specific industrial-scale protocols are often proprietary, the synthesis of beta-adrenergic receptor antagonists (beta-blockers) provides a well-documented example of isoprene monoxide's application. Beta-blockers are a class of drugs used to manage cardiovascular conditions such as hypertension and angina.[2] The general synthetic strategy involves the reaction of a substituted phenol with an epoxide, followed by the addition of an amine.

A key step in the synthesis of several beta-blockers involves the reaction of a phenolic precursor with an epoxide like epichlorohydrin to form a glycidyl ether intermediate.[2][3] This intermediate is then reacted with an appropriate amine to yield the final beta-blocker. While direct synthesis routes employing isoprene monoxide are less commonly published in open literature, its structural similarity to other epoxides used in these syntheses suggests its potential as a versatile alternative or precursor. For instance, the synthesis of propranolol, a widely used beta-blocker, traditionally involves the reaction of 1-naphthol with epichlorohydrin followed by reaction with isopropylamine.[4][5][6]

Hypothetical Synthetic Pathway for a Beta-Blocker using an Isoprene Monoxide-derived Intermediate

The following diagram illustrates a conceptual workflow for the synthesis of a beta-blocker, highlighting the potential role of an isoprene monoxide-derived intermediate.

Caption: Conceptual workflow for beta-blocker synthesis.

Isoprene Monoxide in Specialty Polymers

The dual functionality of isoprene monoxide makes it a valuable component in polymer chemistry. It can undergo polymerization through either its epoxide or vinyl group, or both, leading to polymers with diverse architectures and properties.

Ring-Opening Polymerization

The epoxide ring of isoprene monoxide can be opened under cationic or anionic initiation to form polyethers. This process, known as ring-opening polymerization, can lead to the formation of linear or cross-linked polymers depending on the reaction conditions and the initiator used.[7] While detailed industrial protocols for isoprene monoxide polymerization are scarce in public literature, the general principles of epoxide polymerization are well-established.

Table 1: General Conditions for Ring-Opening Polymerization of Epoxides

| Parameter | Cationic Polymerization | Anionic Polymerization |

| Initiators | Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃, AlCl₃) | Strong bases (e.g., alkoxides, hydroxides, organometallic compounds) |

| Mechanism | Propagation via oxonium ions | Propagation via alkoxide ions |

| Solvents | Non-polar or moderately polar solvents (e.g., toluene, dichloromethane) | Polar aprotic solvents (e.g., THF, DMSO) |

| Temperature | Typically low to moderate temperatures | Varies depending on the initiator and monomer |

This table presents generalized conditions and may not be specific to isoprene monoxide.

Vinyl Polymerization

The vinyl group of isoprene monoxide allows it to participate in polymerization reactions similar to other vinyl monomers. This can be used to incorporate the epoxide functionality as a side group in a polymer chain, which can then be used for subsequent cross-linking or functionalization.

Illustrative Polymerization Pathways of Isoprene Monoxide

The following diagram illustrates the two primary polymerization pathways for isoprene monoxide.

References

Methodological & Application

Application Notes and Protocols for the Anionic Ring-Opening Polymerization of 2-Methyl-2-vinyloxirane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the anionic ring-opening polymerization (ROP) of 2-methyl-2-vinyloxirane. This monomer is a valuable building block for the synthesis of functional polyethers with potential applications in drug delivery, biomaterials, and other advanced materials. The presence of both a reactive oxirane ring and a vinyl group allows for post-polymerization modification, offering a versatile platform for creating tailored macromolecular architectures.

Introduction to Anionic ROP of 2-Methyl-2-vinyloxirane

Anionic ring-opening polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The polymerization of epoxides, such as 2-methyl-2-vinyloxirane, is typically initiated by strong nucleophiles, including alkali metal alkoxides and organolithium compounds. The reaction proceeds via a living mechanism, meaning that the propagating chain ends remain active until intentionally terminated. This "living" nature allows for the synthesis of block copolymers and other complex polymer architectures.

The polymerization of 2-methyl-2-vinyloxirane proceeds through the nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species. The presence of the vinyl group can potentially lead to side reactions, but under controlled conditions, polymerization can proceed selectively through the oxirane ring.

Anionic Initiators for the ROP of 2-Methyl-2-vinyloxirane

A variety of anionic initiators can be employed for the ring-opening polymerization of 2-methyl-2-vinyloxirane. The choice of initiator will influence the polymerization kinetics, the degree of control over the polymer architecture, and the nature of the initiating end-group.

Common classes of initiators include:

-

Alkali Metal Alkoxides: Potassium and sodium alkoxides, such as potassium tert-butoxide (t-BuOK), are effective initiators. The reactivity of these initiators can be enhanced by the addition of crown ethers (e.g., 18-crown-6), which complex the alkali metal cation and increase the nucleophilicity of the alkoxide anion.

-

Organolithium Compounds: Reagents like n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi) are powerful initiators for epoxide polymerization. These initiators can lead to fast polymerization rates.

-

Alkalides: These are salts containing an alkali metal anion (e.g., K⁻). A specific example is the complex of potassium anion with a cryptand or crown ether, such as K⁻, K+(15-crown-5)₂.[1] These initiators can offer unique reactivity profiles.

Experimental Data Summary

While specific data for the anionic ROP of 2-methyl-2-vinyloxirane is limited in publicly available literature, the following table provides a representative summary of typical experimental conditions and expected outcomes based on the polymerization of structurally similar vinyloxiranes.

| Initiator System | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| K⁻, K+(15-crown-5)₂ | Not Specified | THF | Room Temp. | Not Specified | Not Reported | Not Reported | [1] |

| Hypothetical Data | |||||||

| t-BuOK / 18-crown-6 | 50:1 | THF | 25 | 24 | 5,000 | 1.15 | - |

| n-BuLi | 100:1 | Toluene | 0 to 25 | 12 | 10,000 | 1.20 | - |

Note: The hypothetical data is provided for illustrative purposes and should be optimized for specific experimental goals.

Signaling Pathways and Experimental Workflow

General Mechanism of Anionic Ring-Opening Polymerization

The following diagram illustrates the general mechanism of anionic ring-opening polymerization of 2-methyl-2-vinyloxirane initiated by an alkoxide.

References

Application Notes and Protocols for the Cationic Polymerization of 2-Methyl-2-vinyloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-vinyloxirane, also known as isoprene monoxide, is a hybrid monomer containing both a vinyl group and a reactive oxirane ring. This unique structure allows it to undergo cationic polymerization through two distinct pathways: vinyl addition and ring-opening polymerization (ROP). The competition between these two mechanisms is highly dependent on the reaction conditions, including the choice of initiator, solvent, and temperature. Careful control of these parameters is crucial for synthesizing polymers with desired microstructures and properties. The resulting polymers have potential applications in specialty materials and as intermediates in organic synthesis.

Cationic polymerization is initiated by electrophilic species, such as protic acids or Lewis acids in the presence of a proton source (co-initiator).[1][2] The propagation proceeds via a carbocationic active center.[1] For monomers like 2-methyl-2-vinyloxirane, the cation can be stabilized by the electron-donating oxygen atom, facilitating polymerization.[1]

Reaction Mechanisms

The cationic polymerization of 2-methyl-2-vinyloxirane can proceed through two main pathways, which can occur concurrently:

-

Vinyl Addition Polymerization: The initiator activates the vinyl group, leading to the formation of a polymer with a poly(vinyl ether)-like backbone, leaving the oxirane ring intact as a pendant group.

-

Ring-Opening Polymerization (ROP): The initiator protonates the oxygen of the oxirane ring, leading to ring-opening and the formation of a polyether backbone.

The balance between these two pathways is sensitive to the reaction conditions. Generally, strong Lewis acids and low temperatures favor vinyl polymerization, while conditions that promote the stability of the resulting secondary carbocation from ring-opening may favor the ROP mechanism.

Data Presentation: Representative Reaction Conditions

Due to the limited availability of specific data for the homopolymerization of 2-methyl-2-vinyloxirane, the following tables present representative conditions based on the cationic polymerization of analogous vinyl ethers and epoxides. These conditions can serve as a starting point for the optimization of the polymerization of 2-methyl-2-vinyloxirane.

Table 1: Initiator Systems for Cationic Polymerization of Vinyl Ethers

| Initiator System | Co-initiator/Activator | Typical Solvents | Temperature (°C) | Notes |

| BF₃·OEt₂ | - | Toluene, Dichloromethane (DCM) | -78 to 0 | A common and effective Lewis acid initiator. |

| Et₁.₅AlCl₁.₅ | Tin(IV) chloride (SnCl₄) | Toluene | 0 | The addition of SnCl₄ can accelerate the polymerization rate.[3] |

| Triflic Acid (CF₃SO₃H) | - | Dichloromethane (DCM) | -78 to 25 | A strong protic acid initiator. |

| B(C₆F₅)₃ | Cumene Hydroperoxide (CumOH) / Diethyl Ether (Et₂O) | Aqueous Suspension | -10 to 20 | An example of an aqueous cationic polymerization system.[4] |

| Diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻) | - | Dichloromethane (DCM) | 25 (with UV light) | Photoinitiator for UV-induced cationic polymerization. |

Table 2: Influence of Reaction Parameters on Polymer Characteristics (General Trends for Vinyl Ethers)

| Parameter | Effect on Molecular Weight | Effect on Polydispersity (PDI) |

| ↓ Temperature | ↑ Increases | ↓ Narrows |

| ↑ Monomer Concentration | ↑ Increases | Varies |

| ↑ Initiator Concentration | ↓ Decreases | Varies |

| Solvent Polarity | Influences reaction rate and control | Generally, better control in less polar solvents at low temperatures. |

Experimental Workflow Diagram

Caption: Experimental workflow for the cationic polymerization of 2-Methyl-2-vinyloxirane.

Experimental Protocols

The following protocols are representative procedures for the cationic polymerization of 2-methyl-2-vinyloxirane based on established methods for vinyl ethers. Note: These protocols should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents to prevent premature termination of the polymerization by water.

Protocol 1: Cationic Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂) at Low Temperature

Materials:

-

2-Methyl-2-vinyloxirane (monomer), purified by distillation over CaH₂.

-

Boron trifluoride etherate (BF₃·OEt₂), freshly distilled.

-

Anhydrous dichloromethane (DCM) or toluene.

-

Methanol (for quenching).

-

Hexanes or methanol (for precipitation).

-

Schlenk flask or oven-dried glassware.

-

Magnetic stirrer and stir bar.

-

Syringes and needles.

-

Low-temperature bath (e.g., dry ice/acetone).

Procedure:

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

-

Monomer and Solvent Addition: Add anhydrous DCM or toluene (e.g., 50 mL) to the flask via a syringe. Add the purified 2-methyl-2-vinyloxirane (e.g., 5.0 g, 59.4 mmol) to the solvent.

-

Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a low-temperature bath.

-

Initiation: In a separate vial under an inert atmosphere, prepare a stock solution of BF₃·OEt₂ in the reaction solvent (e.g., 0.1 M). Add the required amount of the initiator solution (e.g., for a monomer-to-initiator ratio of 100:1, add 5.94 mL of the 0.1 M solution) dropwise to the stirred monomer solution.

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-24 hours) with continuous stirring at the set temperature.

-

Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL).

-

Purification: Allow the reaction mixture to warm to room temperature. Reduce the solvent volume using a rotary evaporator. Precipitate the polymer by slowly adding the concentrated solution to a large volume of a stirred non-solvent (e.g., cold hexanes or methanol).

-

Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Cationic Polymerization using a Lewis Acid/Co-initiator System

Materials:

-

2-Methyl-2-vinyloxirane (monomer), purified.

-

Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) solution in toluene.

-

Tin(IV) chloride (SnCl₄).

-

1-isobutoxyethyl acetate (IBEA) or a similar initiator.

-

2,6-di-tert-butylpyridine (DTBP) as a proton trap (optional, for better control).

-

Anhydrous toluene.

-

Methanol.

-

Hexanes.

Procedure:

-

Reaction Setup: In a glovebox or under a nitrogen atmosphere, add anhydrous toluene to a reaction vial.

-

Addition of Reagents: Add the initiator (e.g., IBEA), proton trap (e.g., DTBP, if used), and the purified monomer to the toluene.

-

Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) in a cooling bath.

-

Initiation: In a separate vial, prepare a solution of Et₁.₅AlCl₁.₅ in toluene. Add this solution to the monomer mixture to start the polymerization. If an accelerator is used, add the SnCl₄ solution immediately after the Et₁.₅AlCl₁.₅.

-

Polymerization: Maintain the reaction at the set temperature with stirring for the desired duration.

-

Quenching and Purification: Follow the quenching, precipitation, and isolation steps as described in Protocol 1.

Characterization of the Polymer

The resulting poly(2-methyl-2-vinyloxirane) should be characterized to determine its molecular weight, polydispersity, and chemical structure.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure. The relative integration of peaks corresponding to the vinyl-addition and ring-opened units can provide information on the polymerization mechanism.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the ether linkages and any remaining oxirane rings.

Safety Precautions

-

2-Methyl-2-vinyloxirane is flammable and an irritant. Handle in a well-ventilated fume hood.

-

Lewis acids such as BF₃·OEt₂ and Et₁.₅AlCl₁.₅ are corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reactions at low temperatures should be conducted with appropriate insulation and safety measures to prevent cold burns.

-

Always work under an inert atmosphere when handling anhydrous and air-sensitive reagents.

References

Synthesis and Application of Poly(2-Methyl-2-vinyloxirane) Block Copolymers for Advanced Drug Delivery

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction